5-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid
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Overview
Description
5-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-5-OXOPENTANOIC ACID is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 5-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-5-OXOPENTANOIC ACID typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-5-OXOPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The indole moiety is known to interact with various biological targets, making it a versatile scaffold in drug design .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Properties
Molecular Formula |
C19H20N2O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H20N2O5S/c22-18(6-3-7-19(23)24)20-15-8-10-16(11-9-15)27(25,26)21-13-12-14-4-1-2-5-17(14)21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,20,22)(H,23,24) |
InChI Key |
ROHUMJVJXANWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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